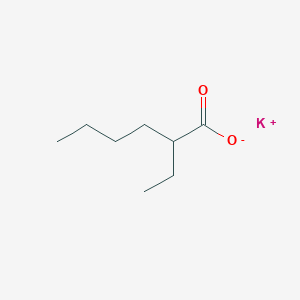

potassium;2-ethylhexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium 2-ethylhexanoate can be synthesized by reacting 2-ethylhexanoic acid with potassium hydroxide or potassium carbonate . The reaction typically involves dissolving the acid in a suitable solvent and then adding the potassium base under controlled conditions to form the potassium salt.

Industrial Production Methods

In industrial settings, the production of potassium 2-ethylhexanoate often involves the use of large-scale reactors where the reaction between 2-ethylhexanoic acid and potassium hydroxide or potassium carbonate is carried out under optimized conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Substitution Reactions

The compound participates in cation-exchange reactions to form metal carboxylates, critical in polymer and pharmaceutical industries:

General Reaction:

K[OOCCH(C2H5)C4H9]+MCln→M[OOCCH(C2H5)C4H9]n+KCl

Key Applications:

-

Pharmaceuticals : Converts tert-butylammonium clavulanate to potassium clavulanate, a β-lactamase inhibitor .

-

Polymer Catalysis : Forms transition-metal catalysts (e.g., Pb²⁺, Bi³⁺ salts) for polyisocyanurate (PIR) foam production .

Oxidation and Reduction

While direct oxidation/reduction pathways are less documented, the compound’s carboxylate group enables redox activity in catalytic cycles:

Theoretical Pathways:

-

Oxidation : Forms peroxides or ketones under strong oxidizing agents.

-

Reduction : Converts to 2-ethylhexanol via hydrogenation, though experimental evidence is limited.

Industrial Catalytic Reactions

Potassium 2-ethylhexanoate acts as a phase-transfer catalyst in polymer synthesis:

Polyurethane Foam Production:

-

Facilitates trimerization of isocyanates to isocyanurates, enhancing flame retardancy .

-

Mechanism :

3RNCOK SaltR3C3N3O3

Performance Data:

| Foam Property | With Catalyst | Without Catalyst |

|---|---|---|

| Isocyanurate Yield | 85% | <40% |

| Flame Resistance (LOI) | 28% | 22% |

Biochemical Reactions

In pharmaceutical workflows, it mediates salt metathesis:

Clavulanic Acid Purification:

(C4H9)3NH+⋅Clavulanate−+K[OOCCH(C2H5)C4H9]→K+⋅Clavulanate−+(C4H9)3NH+⋅OOCCH(C2H5)C4H9

This reaction improves clavulanate stability and bioavailability .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Potassium 2-ethylhexanoate serves as a catalyst in numerous chemical reactions:

- Polymerization Processes : It is commonly used as a co-catalyst to enhance cobalt performance in unsaturated polyester resins and gelcoats. This application is crucial in the production of light-colored polyester resins, which are widely used in coatings and composite materials .

- Trimerization Catalyst : The compound acts as a liquid trimerization catalyst for polyisocyanurate (PIR) foam, ensuring a highly cross-linked structure that results in durable insulation products .

- Synthesis of Alkyd Resins : Potassium 2-ethylhexanoate contributes to the production of alkyd resins, which are important in paints and coatings due to their excellent film-forming properties .

Food Industry Applications

In the food sector, potassium 2-ethylhexanoate functions primarily as a food additive :

- Preventing Rancidity : It helps prevent the development of rancidity in oils made from unsaturated fatty acids, thereby extending the shelf life of food products .

Physiological Effects

Recent studies have indicated that potassium 2-ethylhexanoate may have beneficial physiological effects:

- Cardiovascular Health : Research suggests that it can slow heart rate and reduce arrhythmias. Additionally, it has been shown to lower serum cholesterol and triglyceride levels, contributing to heart health .

- Anti-inflammatory Properties : The compound has been found to inhibit prostaglandin synthesis, which may reduce inflammation .

Industrial Applications

Potassium 2-ethylhexanoate is utilized in various industrial applications:

- Corrosion Inhibitor : It acts as an effective corrosion inhibitor and lubricant additive in metalworking fluids, facilitating machining operations while protecting metal surfaces from rust and corrosion .

- Drier in Coatings : The compound is employed as a drier in paints and coatings to accelerate drying times and enhance film formation quality .

Environmental Applications

The compound also finds utility in environmental applications:

- Water Treatment : Potassium 2-ethylhexanoate can be used in water treatment processes due to its solubility in organic solvents and ability to facilitate chemical reactions necessary for purification .

Summary Table of Applications

| Application Area | Specific Use Case |

|---|---|

| Chemical Synthesis | Catalyst for polymerization processes |

| Trimerization catalyst for PIR foam | |

| Synthesis of alkyd resins | |

| Food Industry | Preventing rancidity in oils |

| Physiological Effects | Cardiovascular health benefits |

| Anti-inflammatory properties | |

| Industrial Applications | Corrosion inhibitor in metalworking fluids |

| Drier in coatings | |

| Environmental | Water treatment applications |

Case Study 1: Polyester Resin Production

A study demonstrated that using potassium 2-ethylhexanoate as a co-catalyst significantly reduced the amount of cobalt needed during the polymerization process of polyester resin paint. This not only improved color quality but also minimized environmental impact by reducing cobalt waste.

Case Study 2: Food Preservation

Research conducted on the use of potassium 2-ethylhexanoate as an additive showed its effectiveness in prolonging the shelf life of unsaturated fatty acid oils by preventing rancidity. This application is particularly beneficial for manufacturers looking to enhance product longevity without compromising quality.

Mecanismo De Acción

The mechanism of action of potassium 2-ethylhexanoate involves its ability to form complexes with metal ions, which can then participate in various catalytic and stabilization processes. The potassium ion plays a crucial role in maintaining the ionic balance and facilitating the formation of stable complexes .

Comparación Con Compuestos Similares

Similar Compounds

- Potassium octanoate

- Potassium caprylate

- Potassium naphthenate

Uniqueness

Potassium 2-ethylhexanoate is unique due to its specific structure, which provides it with distinct properties such as higher solubility in organic solvents and better performance as a catalyst and stabilizer compared to other similar compounds .

Propiedades

IUPAC Name |

potassium;2-ethylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.K/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQCVZBBNZMKD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15KO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.